5-Bromo-2-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-2-(methylsulfonyl)pyridine: is a chemical compound with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . It is a pyridine derivative characterized by a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfonyl)pyridine typically involves the bromination of 2-(methylsulfonyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include sulfone and sulfide derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(methylsulfonyl)pyridine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-(methanesulfonyl)pyridine: Similar in structure but with different substitution patterns.
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: Another derivative with a methyl group at the 3-position.
Uniqueness: 5-Bromo-2-(methylsulfonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methylsulfonyl group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHOBXANACYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540656 | |
Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-95-0 | |
Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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